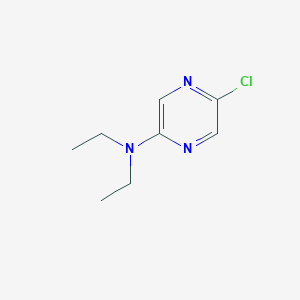

5-Chloro-N,N-diethylpyrazin-2-amine

Description

Significance of Pyrazine (B50134) Scaffolds in Advanced Organic Synthesis and Chemical Biology

The pyrazine scaffold is a fundamental building block in the development of molecules with significant biological activity. Its structural resemblance to purines allows pyrazine-containing compounds to interact with a variety of biological targets, including enzymes and receptors. nih.gov In medicinal chemistry, pyrazine rings are incorporated into the structures of numerous therapeutic agents. The pyrazole (B372694) scaffold, a related azole, is a key component in the design of protein kinase inhibitors for anticancer therapies. nih.gov The structural and electronic versatility of the pyrazine nucleus enables chemists to fine-tune the steric and electronic properties of molecules to optimize their biological function.

Overview of Halogenated Aminopyrazine Chemistry: Structural and Electronic Considerations

The introduction of a halogen atom, such as chlorine, onto the pyrazine ring significantly influences its chemical properties. Halogens are electronegative atoms that can alter the electron distribution within the aromatic system through inductive effects. This can impact the reactivity of the pyrazine ring and the acidity or basicity of nearby functional groups. The presence of a halogen atom can also introduce a new site for further chemical modification through cross-coupling reactions.

The interplay between the electron-withdrawing chloro group and the electron-donating diethylamino group in 5-Chloro-N,N-diethylpyrazin-2-amine creates a unique electronic environment that can be exploited in various chemical applications. The introduction of halogen atoms onto the side chains of amino acids is a recognized strategy for modifying the physicochemical and structural properties of polypeptides. nih.govnih.gov

Contextualization and Research Focus on this compound

This compound is a specific example of a halogenated aminopyrazine. While extensive research on this particular compound is not widely published, its structure suggests several areas of potential research interest. The compound is a derivative of 5-chloropyrazinamide, an inhibitor of mycobacterial fatty acid synthase I. nih.gov This suggests that this compound could be investigated for similar biological activities.

The synthesis of related N-phenylpyrazine-2-carboxamides has been explored, demonstrating the feasibility of modifying the pyrazine core to generate a library of compounds for biological screening. nih.gov The general synthetic accessibility of such compounds makes them attractive targets for chemical synthesis and further investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H12ClN3 |

| Molecular Weight | 185.65 g/mol |

| CAS Number | 1823884-16-7 |

Note: This data is based on publicly available chemical database information. bldpharm.com

Interdisciplinary Relevance and Potential as a Molecular Probe

The unique electronic and structural features of this compound lend it potential for interdisciplinary applications. The presence of a halogen atom provides a handle for radiolabeling, which could enable its use as a positron emission tomography (PET) imaging agent to study biological processes in vivo.

Furthermore, the pyrazine core is known to be a part of fluorescent molecules. While the inherent fluorescence of this compound has not been reported, its structure could be modified to develop novel fluorescent probes for cellular imaging or as sensors for specific analytes. The development of emissive metallacycles and cages for sensing applications often relies on ligands with specific electronic properties, a role that could potentially be fulfilled by derivatives of this compound.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N,N-diethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-3-12(4-2)8-6-10-7(9)5-11-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNIBTVDHNLFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 5 Chloro N,n Diethylpyrazin 2 Amine

Retrosynthetic Analysis of 5-Chloro-N,N-diethylpyrazin-2-amine

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. advancechemjournal.comyoutube.com For this compound, the primary disconnections are typically made at the carbon-nitrogen and carbon-halogen bonds, given the reactivity of these functionalities.

A logical retrosynthetic approach would involve two key disconnections:

C-N Bond Disconnection: The bond between the pyrazine (B50134) ring and the N,N-diethylamino group can be disconnected. This leads to two synthons: a 2,5-dichloropyrazine (B10626) precursor and a diethylamine (B46881) synthon. The synthetic equivalent for the former would be 2,5-dichloropyrazine, and for the latter, diethylamine itself.

C-Cl Bond Disconnection: Alternatively, the carbon-chlorine bond can be disconnected. This would lead to a 2-(N,N-diethylamino)pyrazin-5-one or a corresponding hydroxy pyrazine precursor, which would then be subjected to a chlorination reaction.

A further retrosynthetic step would involve the disconnection of the pyrazine ring itself, leading back to simpler acyclic precursors such as α-dicarbonyl compounds and 1,2-diamines. This fundamental approach forms the basis for many pyrazine synthesis strategies. tandfonline.comresearchgate.netresearchgate.net

Direct Synthesis Routes for Substituted Pyrazin-2-amines

Direct synthesis provides a more forward-looking approach to constructing the target molecule, often involving a sequence of reactions to build the pyrazine core and introduce the desired substituents.

Pyrazine Ring Formation Strategies

The formation of the pyrazine ring is the cornerstone of the synthesis. Several classical and modern methods exist:

Condensation of α-Diketones with 1,2-Diamines: This is a widely used and versatile method for constructing the pyrazine core. tandfonline.comresearchgate.net The reaction typically proceeds via the formation of a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine. researchgate.netyoutube.com

From α-Amino Ketones: The self-condensation of two molecules of an α-amino ketone can also yield a dihydropyrazine, which is subsequently oxidized. youtube.com

Cyclization of Diamines: Intramolecular cyclization of specific diamine derivatives can also lead to the pyrazine ring. youtube.com

A variety of catalytic systems, including copper-chromium, copper-zinc-chromium, and silver, have been employed to facilitate these condensation reactions, particularly in industrial settings. tandfonline.com

Introduction of the Chloro Substituent (e.g., Halogenation)

Introducing a chlorine atom onto the pyrazine ring is a critical step. While pyrazine itself is resistant to halogenation at ordinary temperatures, several methods have been developed. google.com

Vapor-Phase Chlorination: This method involves reacting pyrazine with chlorine in the vapor phase at elevated temperatures, often in the presence of water vapor, to yield monochloropyrazine. google.com The conditions can be controlled to favor the formation of the desired monochloro-substituted product. google.com

Using Chlorinating Agents: Reagents like phosphoryl chloride (POCl₃) can be used to convert hydroxypyrazines (pyrazinones) into their corresponding chloropyrazines. This is a common strategy when starting from a pyrazinone precursor.

Direct Chlorination with N-Chlorosuccinimide (NCS): For activated pyrazine rings, direct chlorination using NCS can be an effective method.

The reactivity of the pyrazine ring towards electrophilic substitution is generally low due to the electron-withdrawing nature of the two nitrogen atoms. youtube.com Therefore, harsh conditions or the presence of activating groups are often necessary for successful halogenation.

Incorporation of the N,N-Diethylamino Moiety (e.g., Amination Reactions)

The final step in many synthetic routes is the introduction of the N,N-diethylamino group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr): Chloropyrazines are susceptible to nucleophilic attack by amines. acs.orgrsc.orgacs.org The reaction of a dichloropyrazine with diethylamine would lead to the substitution of one of the chlorine atoms to form the desired product. The reactivity of the chloro group is enhanced by the electron-withdrawing nature of the pyrazine ring. acs.org In some cases, palladium catalysis can be employed for C-N cross-coupling reactions, especially for less reactive substrates. rsc.org The choice between a metal-catalyzed or a traditional SNAr reaction depends on the specific substrate and desired reaction conditions. researchgate.net

Convergent and Divergent Synthetic Pathways to this compound

Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its analogs.

Divergent Synthesis: A divergent strategy starts from a common intermediate that is then elaborated into a variety of different products. wikipedia.org For example, a central pyrazine core could be synthesized and then subjected to a series of different reactions to introduce various substituents at the 2 and 5 positions. This approach is particularly useful for generating libraries of related compounds for screening purposes. wikipedia.org One could start with a di-substituted pyrazine and selectively modify one substituent, then the other, to create a diverse set of molecules.

Green Chemistry Principles and Sustainable Synthetic Approaches in Pyrazine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazines to minimize environmental impact and improve efficiency. tandfonline.comresearchgate.netthieme-connect.comacs.org

Key green chemistry considerations in pyrazine synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents is a primary goal. thieme-connect.com Aqueous reaction media have been successfully employed for the synthesis of pyrazole (B372694) derivatives, a related class of heterocycles. acs.org

Catalysis: The use of catalysts, especially heterogeneous and biocatalysts, can significantly improve the efficiency and selectivity of reactions while reducing waste. tandfonline.comthieme-connect.com For instance, lipases have been used to catalyze the amidation of pyrazine esters in a green and efficient manner. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. One-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, can improve atom economy and reduce the need for purification of intermediates. tandfonline.comresearchgate.net

Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures and pressures, and employing alternative energy sources like microwave irradiation can reduce energy consumption. acs.org

Recent research has demonstrated the feasibility of one-pot, cost-effective, and environmentally friendly methods for pyrazine synthesis, often proceeding at room temperature without the need for expensive or toxic catalysts. tandfonline.comresearchgate.net

| Synthetic Step | Traditional Method | Green Alternative | Key Advantage of Green Method |

| Pyrazine Ring Formation | Condensation in organic solvents with stoichiometric reagents. | One-pot condensation in aqueous media or solvent-free conditions with catalytic amounts of a base like t-BuOK. tandfonline.comresearchgate.net | Reduced solvent waste, lower energy consumption, cost-effective. researchgate.net |

| Chlorination | Use of harsh chlorinating agents like POCl₃. | Development of more selective and less hazardous chlorinating agents. | Improved safety and reduced production of toxic byproducts. |

| Amination | SNAr reactions in high-boiling organic solvents. | Catalytic amination in greener solvents or enzymatic amination. researchgate.netrsc.org | Milder reaction conditions, higher selectivity, and use of renewable catalysts. rsc.org |

Table 1: Comparison of Traditional and Green Synthetic Approaches for Substituted Pyrazines.

Optimization of Synthetic Methodologies for this compound Remains an Area for Further Publicized Research

Detailed research findings and specific data tables concerning the optimization of reaction conditions and yields for the synthesis of the chemical compound this compound are not extensively available in publicly accessible scientific literature. While general synthetic strategies for similar chloro- and amino-substituted heterocyclic compounds exist, specific studies focusing on maximizing the yield and refining the production process of this particular pyrazine derivative are not readily found.

For a hypothetical optimization study of this compound, researchers would likely focus on several critical aspects of the synthesis. This would involve a systematic variation of reaction parameters to identify the conditions that provide the highest possible yield and purity of the final product.

Hypothetical Areas for Optimization:

Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and pathways. A screening of various aprotic and protic solvents would be a standard approach to identify the optimal medium for the reaction.

Catalyst Selection: In many synthetic routes for similar compounds, a catalyst is employed to facilitate the reaction. The choice of catalyst, whether it be a metal-based catalyst for cross-coupling reactions or an acid/base catalyst, would be a critical factor to investigate. The loading of the catalyst would also be optimized to ensure efficiency while minimizing cost and potential contamination of the product.

Temperature and Reaction Time: These two parameters are intrinsically linked. A detailed study would likely involve running the reaction at various temperatures and monitoring its progress over time to determine the point of maximum conversion to the desired product without significant decomposition or formation of byproducts.

Stoichiometry of Reactants: The molar ratio of the starting materials can have a profound impact on the reaction outcome. Optimizing this ratio is essential to ensure complete conversion of the limiting reagent and to minimize waste.

Without specific published research, any detailed discussion on the optimization of the synthesis of this compound would be speculative. The scientific community would benefit from studies that not only report successful synthetic routes but also provide comprehensive data on the optimization of these processes, which is a cornerstone of process chemistry and development.

Chemical Reactivity and Derivatization Studies of 5 Chloro N,n Diethylpyrazin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring is generally considered to be electron-deficient, which typically deactivates it towards electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comyoutube.com The presence of two nitrogen atoms in the ring withdraws electron density, making it less nucleophilic than benzene. youtube.com However, the strong electron-donating nature of the diethylamino group at the 2-position can partially counteract this deactivation, potentially allowing for some electrophilic substitution to occur.

While specific examples of electrophilic aromatic substitution on 5-Chloro-N,N-diethylpyrazin-2-amine are not extensively documented in the literature, the directing effects of the substituents can be predicted. The diethylamino group is a powerful ortho-, para-director. In this case, the positions ortho (C3) and para (C5, which is already substituted with chlorine) to the amino group would be activated. The chloro group is a deactivating ortho-, para-director. Therefore, any potential electrophilic attack would likely be directed to the C3 or C6 positions, with the outcome influenced by a combination of electronic and steric factors. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid. youtube.com

Nucleophilic Aromatic Substitution Reactions at the Pyrazine Ring, Especially at the Chloro Position

Nucleophilic aromatic substitution (SNA_r_) is a prominent reaction pathway for this compound, primarily due to the electron-deficient nature of the pyrazine ring and the presence of a good leaving group (chloride). researchgate.net The chloro substituent at the C5 position is susceptible to displacement by a variety of nucleophiles.

The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate. The negative charge is delocalized over the pyrazine ring, stabilized by the electron-withdrawing nitrogen atoms. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Common nucleophiles that can be employed in these reactions include amines, alkoxides, and thiolates. For example, reaction with primary or secondary amines can lead to the formation of the corresponding 5-amino-N,N-diethylpyrazin-2-amine derivatives. chemguide.co.uk Similarly, treatment with sodium or potassium alkoxides would yield 5-alkoxy-N,N-diethylpyrazin-2-amine analogs. core.ac.uk

Reactions Involving the Diethylamine (B46881) Functional Group

The diethylamine group in this compound can also participate in various chemical transformations. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic.

One potential reaction is N-alkylation. Treatment with an alkyl halide could lead to the formation of a quaternary ammonium (B1175870) salt. researchgate.net Additionally, the diethylamino group can be modified through reactions such as N-oxidation or by cleavage of the C-N bonds under harsh conditions, although these are less commonly employed for derivatization. The basicity of the diethylamino nitrogen can also influence the reactivity of the molecule, for example, by protonation in acidic media, which would further deactivate the pyrazine ring towards electrophilic attack.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C5 position. researchgate.netwikipedia.orgorganic-chemistry.org

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of the chloropyrazine with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netrsc.org This reaction is highly versatile for the introduction of aryl, heteroaryl, or vinyl substituents at the C5 position.

Heck Reaction: The Heck reaction facilitates the coupling of this compound with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction results in the formation of a new carbon-carbon bond at the C5 position, leading to the synthesis of 5-alkenyl-N,N-diethylpyrazin-2-amine derivatives.

Sonogashira Coupling: The Sonogashira coupling enables the reaction of the chloropyrazine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, in the presence of a base. organic-chemistry.orglibretexts.org This method is instrumental for the introduction of alkynyl moieties, yielding 5-alkynyl-N,N-diethylpyrazin-2-amine derivatives. researchgate.netnih.gov

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | This compound, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-Aryl-N,N-diethylpyrazin-2-amine |

| Heck | This compound, Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 5-Alkenyl-N,N-diethylpyrazin-2-amine |

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound—the C3, C5, and C6 positions on the pyrazine ring, the chloro substituent, and the diethylamino group—necessitates careful control of reaction conditions to achieve the desired chemo- and regioselectivity.

In nucleophilic aromatic substitution, the attack is highly regioselective for the C5 position due to the presence of the chloro leaving group. In metal-catalyzed cross-coupling reactions, the reaction also occurs selectively at the C-Cl bond.

Synthesis of Structurally Related Analogs and Derivatives of this compound

The derivatization of this compound through the reactions described above leads to a wide array of structurally related analogs.

5-Aryl/Heteroaryl Derivatives: Synthesized via Suzuki coupling, these analogs possess extended aromatic systems with potential applications in materials science and medicinal chemistry.

5-Alkenyl Derivatives: Prepared through Heck reactions, these compounds introduce unsaturation and can serve as intermediates for further transformations.

5-Alkynyl Derivatives: Obtained from Sonogashira couplings, these analogs are valuable for constructing more complex molecules through subsequent click chemistry or other alkyne-based reactions.

5-Amino and 5-Alkoxy Derivatives: Formed by nucleophilic aromatic substitution, these derivatives introduce new functional groups that can alter the electronic properties and biological activity of the parent molecule. nih.govresearchgate.net

The synthesis of these analogs allows for the systematic exploration of structure-activity relationships and the fine-tuning of molecular properties for specific applications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Amino-N,N-diethylpyrazin-2-amine |

| 5-Alkoxy-N,N-diethylpyrazin-2-amine |

| 5-Aryl-N,N-diethylpyrazin-2-amine |

| 5-Alkenyl-N,N-diethylpyrazin-2-amine |

| 5-Alkynyl-N,N-diethylpyrazin-2-amine |

| Benzene |

| Nitric acid |

| Sulfuric acid |

| Sodium carbonate |

| Potassium carbonate |

| Triethylamine |

| Palladium(II) acetate |

| Tetrakis(triphenylphosphine)palladium(0) |

| Dichlorobis(triphenylphosphine)palladium(II) |

| Copper(I) iodide |

| Boronic acid |

| Boronic ester |

| Alkyl halide |

| Primary amine |

| Secondary amine |

| Sodium alkoxide |

| Potassium alkoxide |

Advanced Spectroscopic and Structural Elucidation of 5 Chloro N,n Diethylpyrazin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of a molecule's constitution and the subtle nuances of its three-dimensional structure in solution. For 5-Chloro-N,N-diethylpyrazin-2-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would provide a definitive structural elucidation.

¹H and ¹³C NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the aromatic protons on the pyrazine (B50134) ring and the protons of the diethylamino substituent. The pyrazine protons, typically appearing as singlets or doublets depending on the substitution pattern, would be influenced by the electronic effects of the chloro and diethylamino groups. The ethyl groups would present a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their chemical shifts indicative of the nitrogen atom's deshielding effect.

In the ¹³C NMR spectrum, distinct resonances would be observed for each unique carbon atom in the molecule. The carbons of the pyrazine ring would appear in the aromatic region (typically δ 100-150 ppm), with their precise shifts influenced by the electronegative chlorine atom and the electron-donating diethylamino group. The methylene and methyl carbons of the ethyl groups would be found in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine-H | 7.5 - 8.5 | - |

| -N(CH₂CH₃)₂ | 3.0 - 4.0 (quartet) | 40 - 50 |

| -N(CH₂CH₃)₂ | 1.0 - 1.5 (triplet) | 10 - 20 |

| Pyrazine-C-Cl | - | 145 - 155 |

| Pyrazine-C-N | - | 150 - 160 |

| Pyrazine-C | - | 130 - 145 |

2D NMR Spectroscopy (COSY, HSQC, HMBC, and NOESY):

To confirm the assignments made from the 1D spectra and to establish through-bond and through-space correlations, a suite of 2D NMR experiments is essential.

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity within the ethyl groups (i.e., the correlation between the -CH2- and -CH3 protons).

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the ethyl groups to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is crucial for establishing the connection of the diethylamino group to the pyrazine ring and for assigning the quaternary carbons of the pyrazine core.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, regardless of their bonding. This can provide insights into the preferred conformation of the diethylamino group relative to the pyrazine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₈H₁₂ClN₃), HRMS would provide a high-accuracy mass measurement of the molecular ion.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the chloro substituent, cleavage of the ethyl groups from the nitrogen atom, and fragmentation of the pyrazine ring itself.

Interactive Data Table: Predicted HRMS Data and Fragment Analysis

| Ion | Predicted m/z | Description |

| [M]⁺ | 185.0719 | Molecular Ion |

| [M-Cl]⁺ | 150.1031 | Loss of Chlorine |

| [M-C₂H₅]⁺ | 156.0563 | Loss of an Ethyl Group |

| [M-C₂H₄]⁺ | 157.0641 | McLafferty Rearrangement |

X-Ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a molecule in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would yield precise bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of the atoms.

This technique would also elucidate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. For this compound, potential interactions could include hydrogen bonding (if any N-H groups were present, though unlikely in this specific molecule), halogen bonding involving the chlorine atom, and van der Waals forces. mdpi.com The planarity of the pyrazine ring and the conformation of the diethylamino group would be clearly defined. In similar structures, the angle between the pyrazine and other ring systems can be determined. mdpi.com The packing arrangement, often forming layers or more complex three-dimensional networks, would also be revealed. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and allow for the identification of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the alkyl and aromatic groups. The C-N stretching vibrations of the diethylamino group and the C=N and C=C stretching vibrations within the pyrazine ring would also be present. The C-Cl stretching vibration would likely appear in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. The pyrazine ring breathing modes are often strong in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| C=N/C=C Stretch (Pyrazine) | 1400 - 1600 | 1400 - 1600 |

| C-N Stretch | 1200 - 1350 | 1200 - 1350 |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule and its subsequent emission of light. These properties are highly dependent on the molecular structure and the nature of the substituents.

UV-Vis Absorption Spectroscopy: Pyrazine and its derivatives typically exhibit π → π* and n → π* electronic transitions. mdpi.com The introduction of the electron-donating diethylamino group and the electron-withdrawing chloro group on the pyrazine ring is expected to cause a shift in the absorption maxima (λ_max) compared to the unsubstituted pyrazine. The specific solvent used can also influence the position of these bands. researchgate.netnih.gov

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum, characterized by its maximum emission wavelength (λ_em) and quantum yield, provides insights into the excited state properties of the molecule. The difference between the absorption and emission maxima, known as the Stokes shift, can also be determined. mdpi.com The fluorescence properties of pyrazine derivatives can be highly sensitive to the solvent environment. mdpi.com

The study of substituted pyrazines often reveals interesting photophysical behaviors, including intramolecular charge transfer (ICT) phenomena, which can be influenced by the electronic nature of the substituents and the polarity of the solvent. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations of 5 Chloro N,n Diethylpyrazin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic architecture of 5-Chloro-N,N-diethylpyrazin-2-amine. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties. Theoretical studies on related pyrazine (B50134) derivatives often employ the B3LYP functional with a 6-311++G(d,p) basis set to achieve a balance between computational cost and accuracy in predicting molecular geometries and electronic properties. nih.govirjweb.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is associated with its electron-donating ability, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. irjweb.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the pyrazine ring, being electron-deficient, is expected to significantly influence the LUMO, while the N,N-diethylamino group, an electron-donating substituent, will primarily contribute to the HOMO. The chlorine atom, with its inductive electron-withdrawing effect and potential for resonance, will also modulate the energies of these orbitals. Theoretical calculations on similar pyrazine derivatives have shown that such substitutions can effectively tune the HOMO-LUMO gap. science.govresearchgate.net

Table 1: Theoretical Frontier Orbital Energies and Related Parameters for this compound (Hypothetical Data)

| Parameter | Value (eV) |

| EHOMO | -6.45 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 5.22 |

| Ionization Potential (I ≈ -EHOMO) | 6.45 |

| Electron Affinity (A ≈ -ELUMO) | 1.23 |

| Global Hardness (η = (I-A)/2) | 2.61 |

| Chemical Potential (μ = -(I+A)/2) | -3.84 |

| Electrophilicity Index (ω = μ²/2η) | 2.82 |

Note: These values are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, the nitrogen atoms of the pyrazine ring and the chlorine atom are expected to be regions of negative electrostatic potential, making them potential sites for interaction with electrophiles. nih.gov Conversely, the hydrogen atoms of the diethylamino group and the pyrazine ring will likely exhibit positive electrostatic potential. nih.gov Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding. nih.gov

For the diethylamino substituent, rotations around the C-N bonds will lead to various staggered and eclipsed conformations. Theoretical calculations, such as those performed on N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, can identify the most stable conformers in both the gas phase and in solution. It is anticipated that the steric hindrance between the ethyl groups and the pyrazine ring will play a significant role in determining the preferred conformations. Identifying the global minimum energy structure is essential for accurate predictions of other molecular properties.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and the influence of the surrounding environment, such as a solvent. nih.govacs.org By simulating the motion of the molecule and solvent molecules, MD can reveal how the solvent affects the conformational preferences and the accessibility of different reactive sites. preprints.orgmdpi.com

For instance, in a polar solvent like water, conformations that expose the polar pyrazine nitrogen atoms and the amino group are likely to be stabilized through hydrogen bonding. In contrast, in a nonpolar solvent, intramolecular interactions and steric effects may dominate the conformational landscape. MD simulations can also be used to explore the dynamics of ligand-protein interactions, providing a more realistic picture than static docking models. proquest.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling (Theoretical Derivations)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular descriptors. semanticscholar.orgresearchgate.net For this compound, a theoretical QSAR study would involve generating a set of molecular descriptors and correlating them with a specific biological activity.

The first step in developing a QSAR model is the calculation of a wide range of molecular descriptors for a series of related compounds. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. For heterocyclic amines, descriptors related to surface area and charge distribution have been shown to be important. nih.gov

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies of this compound (Hypothetical Data)

| Descriptor Class | Descriptor Example | Hypothetical Value |

| Constitutional | Molecular Weight | 185.65 g/mol |

| Number of Rotatable Bonds | 2 | |

| Topological | Wiener Index | 345 |

| Balaban J Index | 2.87 | |

| Geometrical | Molecular Surface Area | 180.5 Ų |

| Molecular Volume | 165.3 ų | |

| Electronic | Dipole Moment | 2.5 D |

| Polarizability | 18.2 ų |

Note: These values are for illustrative purposes.

Once the descriptors are calculated for a training set of molecules with known activities, statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that can predict the activity of new compounds. nih.gov

In Silico Molecular Docking and Ligand-Protein Interaction Profiling (without biological outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.govfrontiersin.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their binding mechanisms at a molecular level. nih.govrsc.org For this compound, docking studies could be performed against a variety of protein targets, such as kinases, to explore its potential as an inhibitor. acs.org

The process involves placing the 3D structure of the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores typically indicating a more favorable interaction. The results of a docking simulation would provide a detailed profile of the ligand-protein interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, without making claims about the ultimate biological effect.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Result |

| Target Protein | Generic Tyrosine Kinase |

| PDB ID of Target | XXXX |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Interacting Residues | MET793, LEU788, CYS797 |

| Predicted Interaction Types | Hydrogen bond with pyrazine nitrogen, hydrophobic interactions with diethyl groups and chlorine atom. |

Note: This table presents a hypothetical scenario for illustrative purposes.

Prediction of Binding Modes and Key Interacting Residues

While specific experimental data on the binding of this compound to biological targets is not yet available, computational methods allow for the prediction of its likely binding modes and the key amino acid residues it may interact with. These predictions are based on the structural features of the molecule and the known interaction patterns of similar chemical moieties, particularly pyrazine derivatives, in protein binding sites. nih.gov

A systematic analysis of pyrazine-based ligands co-crystallized with proteins reveals several common types of interactions that are highly relevant for predicting the binding behavior of this compound. nih.gov The pyrazine ring itself, being a heteroaromatic system, can engage in a variety of non-covalent interactions. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is the most frequent interaction observed for pyrazine-containing ligands. nih.gov Conversely, the hydrogen atoms attached to the pyrazine ring can act as weak hydrogen bond donors. nih.gov

The diethylamino group introduces further possibilities for hydrogen bonding and van der Waals interactions within a binding pocket. The chlorine atom, a key feature of this compound, is capable of forming halogen bonds, a specific and significant type of non-covalent interaction that will be discussed in more detail in the following section.

Computational docking simulations are a primary tool for predicting binding modes. In a typical docking study, the 3D structure of the ligand (this compound) would be placed into the binding site of a target protein, and various conformations and orientations would be sampled. A scoring function then estimates the binding affinity for each pose, and the top-ranked poses provide hypotheses about the binding mode.

Based on the general principles of molecular interactions for pyrazine derivatives, a predicted binding mode for this compound in a hypothetical protein active site could involve the following key interactions:

| Potential Interaction Type | Functional Group on this compound | Potential Interacting Residue(s) in a Protein |

| Hydrogen Bond (Acceptor) | Pyrazine Nitrogen atoms | Amino acids with donor groups (e.g., Serine, Threonine, Tyrosine, Lysine, Arginine) |

| Halogen Bond | Chlorine atom | Amino acids with acceptor groups (e.g., backbone carbonyls, Aspartate, Glutamate) |

| Hydrophobic Interactions | Diethylamino group, pyrazine ring | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine) |

| π-π Stacking | Pyrazine ring | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |

These predicted interactions are foundational for the rational design of more potent and selective analogs and for designing experiments to validate the computational hypotheses.

Halogen Bonding and Other Non-Covalent Interactions in Pyrazine Derivatives

Non-covalent interactions are the primary forces governing molecular recognition and binding between a ligand and its biological target. In the case of this compound, the presence of a chlorine atom on the pyrazine ring introduces the potential for halogen bonding, a highly directional and increasingly recognized non-covalent interaction in medicinal chemistry and materials science. acs.org

Halogen Bonding:

A halogen bond occurs when there is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. acs.org The strength of a halogen bond is influenced by the nature of the halogen atom and the atoms it is bonded to. For chlorine, these interactions are significant and can contribute substantially to binding affinity. acs.org

Theoretical studies, such as those employing Density Functional Theory (DFT), are used to characterize and quantify halogen bonds. nih.gov These calculations can determine the geometry and energy of the interaction. For instance, the interaction energy of halogen bonds can range from approximately -1 to -5 kcal/mol, which is comparable to or even stronger than a conventional hydrogen bond. acs.org

In the context of this compound binding to a protein, the chlorine atom could form a halogen bond with an electron-rich atom, such as the oxygen of a backbone carbonyl or the side chain of a serine, threonine, aspartate, or glutamate (B1630785) residue.

Other Non-Covalent Interactions:

Beyond halogen bonding, other non-covalent interactions play a crucial role in the binding of pyrazine derivatives. nih.govscielo.org.mx As mentioned previously, hydrogen bonding involving the pyrazine nitrogens is a dominant interaction. nih.gov

Furthermore, the aromatic pyrazine ring can participate in π-stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan. These interactions are driven by a combination of electrostatic and dispersion forces. The diethylamino group can also contribute to binding through hydrophobic interactions with nonpolar residues in the binding pocket.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be employed to visualize and characterize these weak interactions. mdpi.comresearchgate.net These methods provide a detailed picture of the electron density distribution and can identify the specific regions of a molecule that are involved in stabilizing non-covalent contacts.

Biological and Mechanistic Investigations at the Molecular and in Vitro Level

In Vitro Target Identification and Validation Using 5-Chloro-N,N-diethylpyrazin-2-amine and its Analogs

The identification of specific molecular targets is a critical first step in drug discovery. For pyrazine (B50134) derivatives, a variety of in vitro targets have been identified, suggesting a broad range of potential therapeutic applications.

Research into compounds structurally related to this compound, such as other 2-aminopyrazine (B29847) derivatives, has pointed towards several potential biological targets. For instance, various aminopyrazine derivatives have been investigated as inhibitors of kinases, which are crucial enzymes in cellular signaling pathways. nih.gov Some have shown potential as antitumor agents by targeting enzymes like SHP2. nih.gov

Furthermore, studies on pyrazinamide, a well-known antitubercular drug, and its analogs have identified enzymes within the fatty acid synthesis pathway of Mycobacterium tuberculosis as potential targets. Specifically, the Fatty Acid Synthase I (FAS I) system has been proposed as a target for 5-chloropyrazinamide, a close analog of the title compound. mdpi.com This suggests that this compound could also exhibit activity against mycobacterial targets.

The diverse biological activities reported for pyrazine hybrids, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant effects, indicate that this chemical scaffold can interact with a wide array of biological targets. mdpi.comnih.govnih.gov

Enzyme Inhibition Studies: Biochemical Kinetics and Selectivity Profiles In Vitro

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Pyrazine derivatives have been shown to inhibit various enzymes with differing kinetics and selectivity.

While specific enzyme inhibition data for this compound is not available, studies on related compounds provide valuable insights. For example, certain aminopyrazine derivatives have been identified as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), with IC50 values in the low micromolar to sub-micromolar range. nih.gov

In the context of cancer, some 2-aminopyrazine derivatives have demonstrated inhibitory activity against cancer cell lines, with the potential to inhibit enzymes like SHP2. nih.gov Additionally, pyrazole (B372694) derivatives, which share some structural similarities with pyrazines, have been extensively studied as enzyme inhibitors, with some showing potent and selective inhibition of enzymes like COX-2. mdpi.com

The table below summarizes the enzyme inhibitory activity of some pyrazine and related heterocyclic derivatives.

| Compound Class | Target Enzyme | Activity (IC50) | Reference |

| Aminopyrazine Derivatives | Mitogen-Activated Protein Kinase-activated Protein Kinase 2 (MK-2) | Low µM to sub-µM | nih.gov |

| 2-Aminopyrazine Derivatives | SHP2 (predicted) | - | nih.gov |

| Pyrazole Derivatives | COX-2 | 0.034 - 0.052 µM | mdpi.com |

Receptor Binding Assays: Affinity and Selectivity Against Relevant Receptor Subtypes In Vitro

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for specific receptor subtypes. Although no specific receptor binding data exists for this compound, research on other pyrazine-containing molecules indicates potential interactions with various receptors.

For instance, pyrazinone derivatives have been shown to be selective agonists of the histamine (B1213489) H4 receptor, a G protein-coupled receptor (GPCR) involved in inflammatory responses. nih.gov In contrast, the pyrazines tested in the same study did not show activity towards histamine receptors. This highlights the importance of subtle structural differences in determining receptor affinity and selectivity.

Varenicline, a drug containing a pyrazine ring fused to other heterocyclic structures, acts as a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor. pharmablock.com This demonstrates that the pyrazine scaffold can be incorporated into molecules that target neurotransmitter receptors.

Protein-Ligand Interaction Analysis Using Biophysical Techniques (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding affinity and thermodynamics of protein-ligand interactions. exlibrisgroup.com

While no specific SPR or ITC data for this compound is publicly available, these techniques are instrumental in characterizing the interactions of pyrazine derivatives with their protein targets. For example, ITC has been used to study the binding of pyrazinoic acid analogs to the PanD enzyme in Mycobacterium tuberculosis, providing insights into the structure-activity relationship of these compounds. umn.edu

SPR is a powerful tool for measuring real-time binding kinetics and affinity, and it is widely used in the study of protein-protein interactions and small molecule-protein interactions. exlibrisgroup.com The application of these techniques would be essential to determine the binding partners and affinity of this compound.

Structure-Activity Relationship (SAR) Studies Based on In Vitro Biochemical Data

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds to improve potency and selectivity. For pyrazine derivatives, several SAR studies have been conducted on related analogs.

Studies on 2-aminopyrazine derivatives have shown that substitutions on the pyrazine ring and the amino group can significantly impact their biological activity. For instance, in a series of antimalarial 3,5-diarylaminopyridines, replacing the pyridine (B92270) core with a pyrazine ring led to a novel series of analogs with oral in vivo activity. thegoodscentscompany.com

In the context of antitubercular agents, SAR studies of pyrazinoic acid analogs revealed that alkylamino group substitutions at the 3 and 5 positions of the pyrazine ring can enhance potency compared to the parent compound. umn.edu Similarly, for a series of 3-benzylaminopyrazine-2-carboxamides, substitutions on the benzylamino moiety influenced their antimycobacterial activity and cytotoxicity. mdpi.comnih.gov

The following table summarizes key SAR findings for pyrazine derivatives from the literature.

| Compound Series | Key SAR Findings | Reference |

| 3,5-Diarylaminopyridines vs. Pyrazine Analogs | Replacement of pyridine with pyrazine yielded orally active antimalarial compounds. | thegoodscentscompany.com |

| Pyrazinoic Acid Analogs | Alkylamino substitutions at the 3 and 5 positions of the pyrazine ring increased antimycobacterial potency. | umn.edu |

| 3-Benzylaminopyrazine-2-carboxamides | Substituents on the benzylamino group affected antimycobacterial activity and cytotoxicity. | mdpi.comnih.gov |

Elucidation of Molecular Mechanisms of Action (e.g., Competitive Inhibition, Allosteric Modulation)

Understanding the molecular mechanism of action is crucial for predicting a compound's pharmacological effects. For pyrazine derivatives, various mechanisms have been proposed based on experimental evidence.

Competitive inhibition is a common mechanism where a molecule competes with the natural substrate for the active site of an enzyme. mdpi.com Many drugs that are pyrazine derivatives likely act through such a mechanism.

Allosteric modulation, where a compound binds to a site on the protein other than the active site to modulate its activity, is another important mechanism. For example, pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. nih.gov

For pyrazinamide, the active metabolite, pyrazinoic acid, is believed to have multiple mechanisms of action, including the disruption of membrane potential and the targeted degradation of the PanD enzyme. umn.edunih.gov This highlights that a single compound can exert its effects through various molecular pathways.

Analytical Methodologies for 5 Chloro N,n Diethylpyrazin 2 Amine

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC)

Chromatography is the cornerstone for assessing the purity and performing quantitative analysis of 5-Chloro-N,N-diethylpyrazin-2-amine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose. The choice between HPLC and GC depends on the compound's volatility and thermal stability. Given the structure of this compound, both techniques are viable.

Vendor documents for this compound often confirm its identity and purity through techniques including HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS). bldpharm.com

Method development is critical for achieving accurate and reliable separation of the target compound from any impurities.

Reversed-Phase (RP) HPLC: This is the most common HPLC mode for moderately polar compounds like this compound. A non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. Method development would involve optimizing the mobile phase composition, typically a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of compounds with a range of polarities. For the analysis of other nitrogen-containing heterocyclic compounds, isocratic systems using buffered acetonitrile have proven effective. myfoodresearch.com

Normal-Phase (NP) HPLC: In this less common technique, a polar stationary phase (like silica (B1680970) or cyano-propyl) is paired with a non-polar mobile phase (such as hexane (B92381) or heptane, often with a polar modifier). NP-HPLC could be advantageous if the primary impurities are significantly different in polarity from the target compound.

An illustrative set of starting parameters for HPLC method development is presented in Table 1.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Silica, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: HexaneB: Isopropyl Alcohol |

| Gradient | 5% B to 95% B over 20 min | 1% B to 20% B over 15 min |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Column Temp. | 30 °C | 35 °C |

| Detector | UV-Vis Diode Array (DAD) | UV-Vis Diode Array (DAD) |

| Wavelength | 254 nm (or λ-max) | 254 nm (or λ-max) |

Gas Chromatography (GC): For GC analysis, the compound must be volatile and thermally stable. This compound is suitable for GC. The method involves injecting the sample into a heated port where it is vaporized and carried by an inert gas (like helium or nitrogen) through a capillary column. The column's stationary phase separates components based on their boiling points and interactions with the phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its robustness and linear response for organic compounds.

Chiral separation techniques are used to separate enantiomers, which are non-superimposable mirror images of a molecule. This is only applicable if the molecule possesses a chiral center. An examination of the structure of this compound reveals no stereocenters. Therefore, the molecule is achiral, and chiral separation techniques are not applicable for its analysis.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Impurity Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for identifying unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both the retention time from the LC separation and the mass-to-charge ratio (m/z) of the compound and its impurities from the MS. This allows for the confident identification of synthesis by-products, degradants, or metabolites. For related pyrazine (B50134) compounds, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC–MS/MS) has been effectively used for quantitation. nih.gov An electrospray ionization (ESI) source is typically used for polar, nitrogen-containing compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile compounds. nih.gov It is the most widely applied technique for the characterization of substituted pyrazines. nih.gov The mass spectra obtained can be compared against libraries (like NIST) for impurity identification. However, it is noted that mass spectra of many positional isomers of alkylpyrazines can be very similar, which can make unambiguous identification challenging without authentic reference standards. nih.gov

Spectrophotometric Methods for Concentration Determination

UV-Visible spectrophotometry can be a simple and rapid method for determining the concentration of this compound in a solution, provided it is the only component that absorbs at the chosen wavelength. The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To perform this analysis, a wavelength of maximum absorbance (λ-max) for the compound must first be determined by scanning a dilute solution across a range of UV-Vis wavelengths. A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Substituted pyrazines are known to be useful chromogenic reagents, indicating they possess strong UV-Vis absorbance properties suitable for such analysis. nih.gov

Validation of Analytical Methods (e.g., Linearity, Repeatability, Detection Limits)

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. According to guidelines from the International Council for Harmonisation (ICH), method validation involves evaluating several key parameters. myfoodresearch.com

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. This is typically demonstrated by showing that there are no interfering peaks at the retention time of the analyte in blank and placebo samples.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is assessed by analyzing a series of dilutions of a standard solution. The results are plotted as concentration versus response, and the correlation coefficient (R²) of the resulting line is calculated. An R² value >0.99 is generally considered acceptable. researchgate.net

Precision (Repeatability and Intermediate Precision): The precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) assesses precision over a short interval, while intermediate precision assesses it over different days, with different analysts, or on different equipment. RSD values are expected to be low, often below 2%. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. Recoveries are typically expected to be within 98-102%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. nih.govresearchgate.net

An example of validation results for a hypothetical HPLC method is shown in Table 2.

Table 2: Illustrative Method Validation Parameters

| Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (R²) | > 0.99 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 100.5% |

| Repeatability (% RSD) | < 2.0% | 0.85% |

| Intermediate Precision (% RSD) | < 2.0% | 1.20% |

| LOD | S/N ≥ 3 | 0.05 µg/mL |

| LOQ | S/N ≥ 10 | 0.15 µg/mL |

Future Research Directions and Unexplored Avenues for 5 Chloro N,n Diethylpyrazin 2 Amine

Development of Novel and Efficient Synthetic Strategies

While the synthesis of aminopyrazines is established, there remains a need for more efficient, sustainable, and diverse synthetic routes to 5-Chloro-N,N-diethylpyrazin-2-amine and its analogs. Current methods often rely on multi-step sequences that may involve harsh conditions or limited substrate scope.

Future research should focus on:

Late-Stage Functionalization: Developing methods for the direct and selective chlorination of N,N-diethylpyrazin-2-amine would be highly valuable. This could involve exploring novel chlorinating agents or catalytic systems that can operate under mild conditions, minimizing the formation of dichlorinated byproducts. frontiersin.org

Convergent Synthesis: Designing convergent synthetic routes where the pyrazine (B50134) core is assembled from readily available precursors already bearing the chloro and diethylamino functionalities could significantly improve efficiency and yield. For instance, a [4+1+1] annulation approach has been shown to be effective for creating multi-functionalized pyrazine rings and could be adapted for this target. nih.gov

Flow Chemistry and Automation: The use of flow chemistry could enable safer handling of potentially hazardous reagents and intermediates, improve reaction control, and facilitate rapid library synthesis for structure-activity relationship (SAR) studies. Automated synthesis platforms could further accelerate the exploration of the chemical space around this scaffold.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Late-Stage Chlorination | Atom economy, access to analogs from a common intermediate. | Selective and mild chlorinating reagents, catalytic methods. |

| Convergent Synthesis | Increased overall yield, modularity. | Novel pyrazine ring-forming reactions, precursor availability. |

| Flow Chemistry | Enhanced safety, precise reaction control, scalability. | Optimization of reaction parameters in continuous flow reactors. |

Exploration of Unconventional Reactivity and Derivatization Pathways

The reactivity of this compound is largely dictated by the chloro and amino groups. While standard nucleophilic aromatic substitution (SNAr) at the C5 position and derivatization of the amino group are expected, there are numerous unconventional pathways to explore.

C-H Activation: The pyrazine ring possesses C-H bonds that could be targeted for direct functionalization. rsc.orgresearchgate.net Research into transition-metal-catalyzed C-H activation at the C3 or C6 positions would open up entirely new avenues for derivatization, allowing for the introduction of a wide range of substituents without pre-functionalization. youtube.comrsc.org This would enable the creation of novel analogs with unique 3D vectors for probing biological space.

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for forging new bonds under exceptionally mild conditions. nih.govyoutube.comyoutube.com This methodology could be applied to this compound for reactions such as C-C and C-heteroatom cross-couplings at the chloro-position, or even for novel transformations involving the amino group or the pyrazine ring itself. nih.govmdpi.com For example, photoredox-mediated generation of pyrazinyl radicals could lead to unprecedented coupling partners.

Novel Amino Group Derivatization: Beyond simple acylation or alkylation, the diethylamino group can be a platform for more complex transformations. For instance, oxidative activation could enable coupling with other fragments, or the development of N-aminopeptide-style modifications could introduce peptidic character. semanticscholar.org

Identification and Validation of New Molecular Targets In Vitro

The pyrazine scaffold is a well-known "privileged structure" in drug discovery, particularly for kinase inhibitors. nih.govtandfonline.com The structural similarity of the pyrazine ring to the adenine (B156593) core of ATP makes it an ideal hinge-binding motif for many kinases. rsc.orgnih.gov

Future research should aim to:

Systematic Kinase Screening: this compound and its derivatives should be screened against a broad panel of human kinases to identify potential targets. Given that 2-aminopyrazine (B29847) frameworks have shown activity against targets like SHP2, this is a logical starting point. nih.gov

Exploring Other Target Classes: The investigation should not be limited to kinases. The pyrazine scaffold is also present in ligands for G-protein coupled receptors (GPCRs), ion channels, and other enzyme families. nih.govresearchgate.net For example, tetrahydroimidazo[1,2-a]pyrazine derivatives have been identified as Gαq protein inhibitors. nih.gov A broad, unbiased screening approach could uncover unexpected biological activities.

Bioisosteric Replacement Studies: The title compound can serve as a starting point for bioisosteric replacement studies. Replacing the diethylamino group with other functionalities or the chloro-substituent with different halogens or pseudo-halogens could modulate target affinity and selectivity.

| Potential Target Class | Rationale | Example from Related Scaffolds |

| Protein Kinases | Pyrazine is a known ATP-mimetic hinge-binder. rsc.org | Pyrazolo[3,4-d]pyrimidines (BTK inhibitors), 2-aminopyrazines (SHP2 inhibitors). nih.govnih.gov |

| GPCRs | Pyrazine-containing compounds have shown GPCR activity. | Tetrahydroimidazo[1,2-a]pyrazines (Gαq inhibitors). nih.govresearchgate.net |

| Proteasomes | The pyrazine ring is present in the approved proteasome inhibitor Bortezomib. mdpi.com | Bortezomib. mdpi.com |

| Viral Proteases | Pyrazine derivatives have demonstrated antiviral properties. imist.ma | Telaprevir (HCV protease inhibitor). imist.ma |

Advanced Computational Design for Rational Modification and Functional Enhancement

Computational chemistry provides a powerful toolkit for accelerating the drug discovery process. For this compound, in silico methods can guide the synthesis of analogs with enhanced potency, selectivity, and drug-like properties.

Scaffold Hopping and 3D Shape Similarity: Computational "scaffold hopping" can be used to identify novel core structures that mimic the 3D shape and electrostatic properties of this compound while offering improved properties. acs.orgnih.govnih.gov This can lead to the discovery of new intellectual property and compounds with better pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR): Once a primary biological activity is identified, 3D-QSAR studies like CoMFA and CoMSIA can be employed to build predictive models. mdpi.comnih.gov These models will highlight which steric and electronic features of the molecule are critical for activity, guiding the design of more potent analogs.

Molecular Dynamics (MD) Simulations: For promising ligand-target complexes identified through docking, MD simulations can provide insights into the stability of the binding interactions over time. frontiersin.orgnih.gov This can help to validate binding poses and understand the dynamic nature of the interaction, which is crucial for rational drug design.

Integration into Chemical Biology Toolboxes for Systems-Level Investigations

Beyond its potential as a therapeutic agent, this compound can be developed into a valuable tool for chemical biology to probe complex biological systems.

Development of Chemical Probes: The compound can be functionalized to create chemical probes for target identification and validation. For example, installing a photo-activatable group or a click-chemistry handle would allow for covalent labeling of target proteins in complex biological mixtures. Pyrazine-based fluorescent probes have already been developed for imaging live cells and detecting metal ions. frontiersin.orgnih.govnih.gov

Activity-Based Protein Profiling (ABPP): The reactivity of the chloro-substituent could potentially be harnessed to design activity-based probes. These probes covalently modify the active site of an enzyme in an activity-dependent manner, providing a powerful method for identifying new enzyme targets and assessing their functional state in native biological systems. researchgate.net

Systems-Level "Omics" Studies: Once a potent and selective analog is developed, it can be used to perturb cellular signaling pathways. The downstream effects can then be analyzed using proteomics, transcriptomics, and metabolomics to gain a systems-level understanding of the compound's mechanism of action and to identify potential off-target effects or new therapeutic applications.

Q & A

Q. What experimental and computational tools synergize to elucidate reaction mechanisms?

- Integrated Workflow :

- Isotopic labeling : Track ¹³C/²H in intermediates via NMR .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict feasible pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.